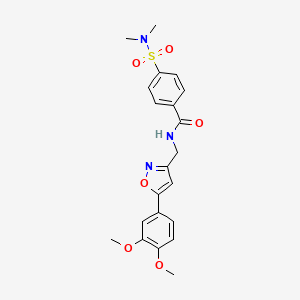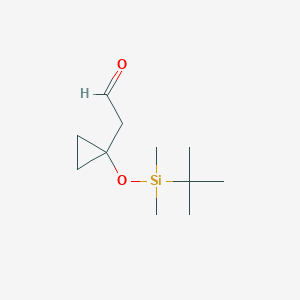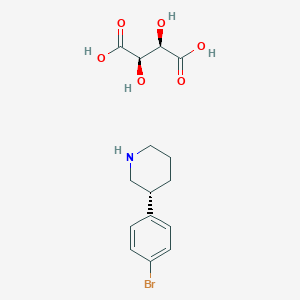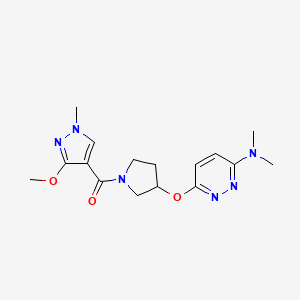
3-Methyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C10H13N. It is a derivative of tetrahydroquinoline, featuring a methyl group at the third position. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Wirkmechanismus
Target of Action
3-Methyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroisoquinoline (THIQ), a structural motif found in various natural products and therapeutic lead compounds Thiqs are known to interact with various biological targets, including enzymes and receptors involved in neurotransmission .
Mode of Action
For instance, N-benzyl THIQs function as antineuroinflammatory agents . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
For example, they have been shown to demonstrate neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific molecular and cellular effects of this compound are subjects of ongoing research.
Biochemische Analyse
Biochemical Properties
3-Methyl-1,2,3,4-tetrahydroquinoline interacts with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that tetrahydroquinoline derivatives can exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
Related compounds such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline have been shown to prevent the neurotoxic effect of certain endogenous neurotoxins
Dosage Effects in Animal Models
Related compounds such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline have been studied in rats, showing some damage to dopaminergic neurons at high doses
Metabolic Pathways
It is known that tetrahydroquinoline derivatives can be produced through various synthetic strategies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the catalytic reduction of quinaldine (2-methylquinoline) using hydrogen in the presence of a suitable catalyst such as palladium on carbon. This method yields high purity this compound .
Industrial Production Methods: Industrial production typically employs similar catalytic hydrogenation techniques, often optimized for large-scale synthesis. The use of continuous flow reactors and advanced catalytic systems ensures efficient production with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can yield fully saturated amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a tungstate ion.
Reduction: Diethylsilane in the presence of a catalyst such as boron trifluoride.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Saturated amines.
Substitution: Functionalized tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals targeting neurodegenerative diseases and infections.
Industry: It is employed as an antioxidant and corrosion inhibitor in various industrial processes
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroquinoline: Lacks the methyl group at the third position.
N-Methyl-1,2,3,4-tetrahydroquinoline: Features a methyl group on the nitrogen atom.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Contains a methoxy group at the sixth position
Uniqueness: 3-Methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the third position influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h2-5,8,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZMGUAGCNSWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942867 |
Source


|
| Record name | 3-Methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20668-20-6 |
Source


|
| Record name | 3-Methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/new.no-structure.jpg)

![2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2921516.png)
![Octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B2921520.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2921523.png)

![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2921525.png)

![3-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2921527.png)
![tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate](/img/structure/B2921528.png)
![7-(tert-butyl)-8-ethyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921530.png)

